Cas no 951913-93-2 (2-3-(propan-2-yl)phenoxyethan-1-amine)
2-3-(propan-2-yl)phenoxyethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-[3-(Propan-2-yl)phenoxy]ethan-1-amine
- Ethanamine, 2-[3-(1-methylethyl)phenoxy]-
- EN300-1839333
- AKOS000145785
- 951913-93-2
- A1-18643
- 2-(3-ISOPROPYLPHENOXY)ETHANAMINE
- 2-(3-propan-2-ylphenoxy)ethanamine
- SCHEMBL4854291
- 2-3-(propan-2-yl)phenoxyethan-1-amine
-
- Inchi: 1S/C11H17NO/c1-9(2)10-4-3-5-11(8-10)13-7-6-12/h3-5,8-9H,6-7,12H2,1-2H3
- InChI Key: FSSSBIWOBGEDAQ-UHFFFAOYSA-N
- SMILES: C(N)COC1=CC=CC(C(C)C)=C1
Computed Properties
- Exact Mass: 179.131014166g/mol
- Monoisotopic Mass: 179.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- Density: 0.975±0.06 g/cm3(Predicted)
- Boiling Point: 274.2±33.0 °C(Predicted)
- pka: 8.59±0.10(Predicted)
2-3-(propan-2-yl)phenoxyethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1839333-0.05g |
2-[3-(propan-2-yl)phenoxy]ethan-1-amine |
951913-93-2 | 0.05g |
$287.0 | 2023-09-19 | ||
| Enamine | EN300-1839333-0.1g |
2-[3-(propan-2-yl)phenoxy]ethan-1-amine |
951913-93-2 | 0.1g |
$301.0 | 2023-09-19 | ||
| Enamine | EN300-1839333-0.25g |
2-[3-(propan-2-yl)phenoxy]ethan-1-amine |
951913-93-2 | 0.25g |
$315.0 | 2023-09-19 | ||
| Enamine | EN300-1839333-0.5g |
2-[3-(propan-2-yl)phenoxy]ethan-1-amine |
951913-93-2 | 0.5g |
$328.0 | 2023-09-19 | ||
| Enamine | EN300-1839333-1.0g |
2-[3-(propan-2-yl)phenoxy]ethan-1-amine |
951913-93-2 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1839333-2.5g |
2-[3-(propan-2-yl)phenoxy]ethan-1-amine |
951913-93-2 | 2.5g |
$669.0 | 2023-09-19 | ||
| Enamine | EN300-1839333-5.0g |
2-[3-(propan-2-yl)phenoxy]ethan-1-amine |
951913-93-2 | 5g |
$2858.0 | 2023-06-03 | ||
| Enamine | EN300-1839333-10.0g |
2-[3-(propan-2-yl)phenoxy]ethan-1-amine |
951913-93-2 | 10g |
$4236.0 | 2023-06-03 | ||
| Enamine | EN300-1839333-1g |
2-[3-(propan-2-yl)phenoxy]ethan-1-amine |
951913-93-2 | 1g |
$342.0 | 2023-09-19 | ||
| Enamine | EN300-1839333-5g |
2-[3-(propan-2-yl)phenoxy]ethan-1-amine |
951913-93-2 | 5g |
$991.0 | 2023-09-19 |
2-3-(propan-2-yl)phenoxyethan-1-amine Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 2-3-(propan-2-yl)phenoxyethan-1-amine
Compound CAS No. 951913-93-2: 2-(3-(Propan-2-Yl)Phenoxy)Ethan-1-Amine
The compound with CAS No. 951913-93-2, commonly referred to as 2-(3-(Propan-2-Yl)Phenoxy)Ethan-1-Amine, is a fascinating organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines an ethanamine backbone with a phenoxy group substituted at the third position by an isopropyl group. Its molecular formula is C14H24N2O, and it has a molecular weight of approximately 244.36 g/mol.
Recent studies have highlighted the potential of CAS No. 951913-93-2 in the development of novel drug delivery systems. Researchers have explored its ability to act as a biocompatible polymer precursor, demonstrating exceptional stability under physiological conditions. This property makes it a promising candidate for applications in tissue engineering and drug encapsulation technologies.
The synthesis of 2-(3-(Propan-2-Yl)Phenoxy)Ethan-1-Amine involves a multi-step process that typically begins with the preparation of the corresponding phenoxy derivative. Recent advancements in catalytic methods have enabled higher yields and improved purity levels, making this compound more accessible for large-scale production. The reaction conditions often involve the use of transition metal catalysts, such as palladium complexes, to facilitate key coupling reactions.
In terms of physical properties, this compound exhibits a melting point of approximately 85°C and a boiling point around 180°C under standard pressure. Its solubility in common organic solvents like dichloromethane and ethyl acetate is moderate, which facilitates its use in various organic synthesis protocols. The compound's stability under thermal and oxidative conditions has also been extensively studied, with results indicating excellent resistance to degradation over extended periods.
The application of CAS No. 951913-93-2 extends beyond pharmaceuticals into the realm of advanced materials. Recent research has demonstrated its potential as a precursor for synthesizing high-performance polymers with tailored mechanical and thermal properties. These polymers exhibit exceptional tensile strength and thermal stability, making them ideal for use in aerospace and automotive industries.
Moreover, the compound has shown promise in the field of green chemistry, where it serves as an efficient catalyst for various organic transformations. Its ability to accelerate reactions under mild conditions aligns with the growing demand for sustainable chemical processes that minimize environmental impact.
Recent breakthroughs in computational chemistry have provided deeper insights into the electronic structure and reactivity of CAS No. 951913-93-2. Advanced quantum mechanical calculations have revealed that the compound's reactivity is significantly influenced by the electron-donating effects of the isopropyl group, which enhances its nucleophilic properties.
In conclusion, CAS No. 951913-93-, or 2-(3-(Propan
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